2-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Descripción
Propiedades
IUPAC Name |
2-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8O/c27-18-12-17(20-14-4-1-2-9-25(14)18)24-8-3-7-23(10-11-24)16-6-5-15-21-19-13-26(15)22-16/h1-2,4-6,9,12-13H,3,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUVRCGILUEYSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=CC(=O)N3C=CC=CC3=N2)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a derivative of triazolo-pyridazine and pyrimidine structures that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 370.43 g/mol. The structural complexity includes a triazole ring fused with pyridazine and pyrimidine moieties, which are known to exhibit diverse biological properties.
Anticancer Activity
Recent studies have demonstrated that related triazolo-pyridazine derivatives exhibit significant anticancer properties. For instance, compounds synthesized in a study showed moderate cytotoxicity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Notably, the compound 12e exhibited IC50 values of 1.06 μM against A549 cells, 1.23 μM against MCF-7 cells, and 2.73 μM against HeLa cells .
Table 1: Cytotoxicity of Triazolo-Pyridazine Derivatives
| Compound | A549 IC50 (μM) | MCF-7 IC50 (μM) | HeLa IC50 (μM) |
|---|---|---|---|
| 12e | 1.06 ± 0.16 | 1.23 ± 0.18 | 2.73 ± 0.33 |
| Foretinib | 0.019 | - | - |
The mechanism of action appears to involve inhibition of c-Met kinase activity, which is crucial for tumor growth and metastasis. The compound 12e demonstrated an IC50 value of 0.090 μM against c-Met kinase, comparable to the reference drug Foretinib .
The binding interactions of the compound with c-Met kinase were characterized using molecular docking studies. The results indicated that the compound adopts a U-shaped conformation that effectively occupies the ATP-binding site of the kinase, thereby inhibiting its activity and leading to apoptosis in cancer cells.
Other Biological Activities
In addition to anticancer effects, derivatives of triazolo-pyridazine have been investigated for their potential as anti-inflammatory agents and for their activity against other cellular targets such as kinases involved in various signaling pathways.
Case Studies
A case study focusing on the synthesis and evaluation of triazolo-pyridazine derivatives highlighted the structure-activity relationship (SAR) that informs the design of more potent compounds. For example, modifications in the diazepane ring significantly influenced both cytotoxicity and selectivity towards cancer cell lines .
Comparación Con Compuestos Similares
Comparative Analysis with Analogous Compounds
Structural Features
The compound’s unique architecture distinguishes it from similar heterocyclic systems. Below is a comparative overview:
Physicochemical and Pharmacokinetic Properties
- Molecular Weight and Solubility: The diazepane linker increases molecular weight (~450–500 Da) compared to propyl-linked analogs (e.g., : ~400 Da) . The pyrido-pyrimidinone core may reduce solubility compared to coumarin-substituted derivatives (), which benefit from aromatic polar groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
